molecular formula C12H22O2Si2 B1178321 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane CAS No. 132041-81-7

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane

Cat. No.: B1178321
CAS No.: 132041-81-7
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane: is a spirocyclic compound featuring a unique structure with a spiro linkage between a piperidine and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane can be achieved through several methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine, forming diazaspiro[4.5]decane scaffolds with exocyclic double bonds .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxirane ring, resulting in the opening of the ring and formation of diols.

    Substitution: Substitution reactions can occur at the nitrogen atom or the methylene group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids.

    Reduction: Diols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

132041-81-7

Molecular Formula

C12H22O2Si2

Molecular Weight

0

Origin of Product

United States

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